Selective Cytotoxicity of Auroglaucin vs. In-Class Analogs Against A549 Lung Cancer Cells
In a head-to-head comparative analysis of metabolites produced by Penicillium oxalicum OUCMDZ-5207 under acidic (pH 3) fermentation conditions, auroglaucin was co-isolated with tetrahydroauroglaucin and flavoglaucin. Among these three compounds, auroglaucin demonstrated the most pronounced and selective inhibition of A549 non-small cell lung cancer cells, with an IC50 value of 5.67 μM. While the precise IC50 values for tetrahydroauroglaucin and flavoglaucin were not individually reported in this study, the authors explicitly noted that auroglaucin showed strong selective inhibition in contrast to the other two co-occurring analogs [1].
| Evidence Dimension | Cytotoxicity against A549 human lung cancer cells |
|---|---|
| Target Compound Data | IC50 = 5.67 μM |
| Comparator Or Baseline | Tetrahydroauroglaucin and flavoglaucin (co-isolated; authors noted auroglaucin showed strong selective inhibition whereas the others did not) |
| Quantified Difference | Not numerically quantified for comparators; auroglaucin explicitly identified as the selectively active compound |
| Conditions | Compounds co-isolated from Penicillium oxalicum OUCMDZ-5207 fermented at pH 3; A549 cell line cytotoxicity assay |
Why This Matters
Procurement of auroglaucin rather than its co-occurring analogs is essential for studies targeting A549 lung cancer models, as it is the only member of the triad demonstrating strong selective cytotoxic activity under these fermentation-derived conditions.
- [1] Bioactive Metabolites From Acid-Tolerant Fungi in a Thai Mangrove Sediment. Auroglaucin IC50 = 5.67 μM against A549 cells; tetrahydroauroglaucin (1), flavoglaucin (2), auroglaucin (3) co-isolated at pH 3. View Source
